(2S)-2-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid
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Description
(2S)-2-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid, also known as (2S)-2-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid, is a useful research compound. Its molecular formula is C₂₅H₂₉NO₈ and its molecular weight is 471.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-2-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Understanding Chemical Mechanisms and Synthesis
Research on complex chemical compounds like the one you've mentioned often focuses on understanding their synthesis pathways and chemical behavior. For example, studies on lignin model compounds and their acidolysis help illuminate the mechanisms by which complex organic molecules break down under certain conditions, which has implications for biofuel production and material science (Yokoyama, 2015).
Environmental Interactions and Degradation
Compounds with intricate structures also serve as subjects for environmental science research, particularly concerning their fate, degradation, and interaction with natural systems. Studies on the sorption of herbicides to soil and organic matter provide insights into how chemical compounds interact with the environment, which is crucial for assessing environmental impact and for the development of more eco-friendly substances (Werner et al., 2012).
Advanced Oxidation Processes
The degradation of pharmaceuticals and other organic compounds using advanced oxidation processes (AOPs) is a significant area of research that addresses the removal of recalcitrant compounds from water. This research aids in understanding how complex organic molecules can be broken down in water treatment processes, contributing to safer drinking water and reducing environmental pollution (Qutob et al., 2022).
Antioxidant Properties and Biochemical Research
Complex organic molecules often exhibit or are used to study antioxidant properties, which have significant implications in health science, pharmacology, and food science. For instance, the study of caffeic acid and its derivatives focuses on understanding the structural features that contribute to antioxidant activity, which is relevant for the development of therapeutic agents and dietary supplements (Razzaghi-Asl et al., 2013).
properties
IUPAC Name |
(2S)-2-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO8/c1-15(23(28)29)32-22-20(26-16(2)27)25(30-13-17-9-5-3-6-10-17)33-19-14-31-24(34-21(19)22)18-11-7-4-8-12-18/h3-12,15,19-22,24-25H,13-14H2,1-2H3,(H,26,27)(H,28,29)/t15-,19+,20+,21+,22+,24?,25-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPMVSNCFXDOJX-WAUMRMSNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)O[C@@H]1[C@H]([C@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370621 |
Source
|
Record name | FT-0662662 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid | |
CAS RN |
730911-70-3 |
Source
|
Record name | FT-0662662 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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